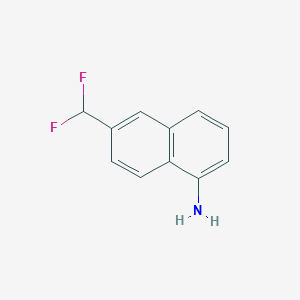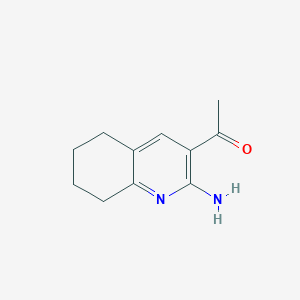
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone is a heterocyclic compound with a molecular formula of C11H14N2O. This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities . The presence of both an amino group and a ketone group in its structure makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone typically involves the reaction of enaminones with acylating agents, followed by electrophilic cyclization . This method is efficient as it eliminates the need to isolate intermediates, thus shortening the preparation time. The reaction conditions usually involve the use of acyl Meldrum’s acids, which facilitate the process and allow for a variety of substituents to be introduced .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: Quinoline derivatives are known for their antimalarial, anticancer, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinoline ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with similar biological activities.
Tetrahydroquinoline: A reduced form of quinoline with enhanced solubility and different pharmacokinetic properties.
2-Aminoquinoline: Another derivative with significant biological activity, particularly in antimalarial research.
Uniqueness
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone is unique due to its combination of an amino group and a ketone group within the quinoline framework. This structural feature allows for diverse chemical modifications and applications, making it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(2-amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h6H,2-5H2,1H3,(H2,12,13) |
InChI-Schlüssel |
NSBJBDAIFCLCLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=C2CCCCC2=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


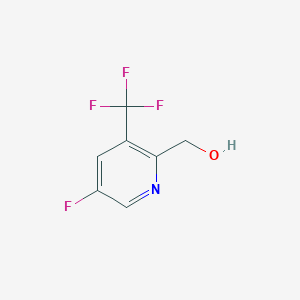
![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)
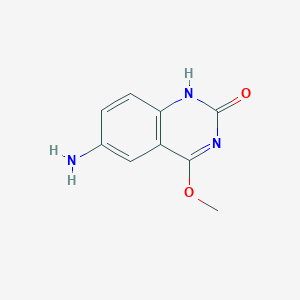
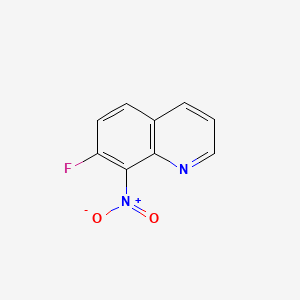
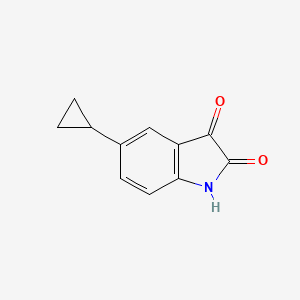
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)
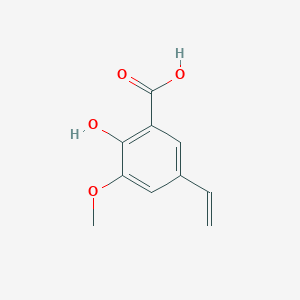

![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
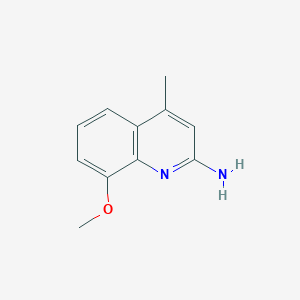
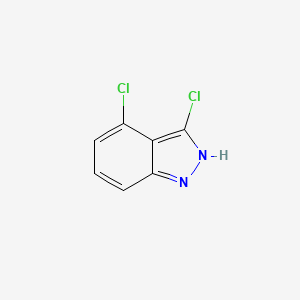
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
